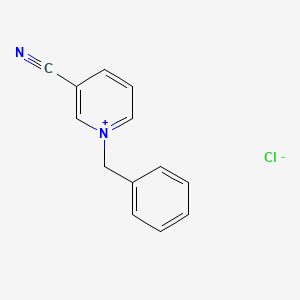
1-Benzyl-3-cyanopyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-cyanopyridinium chloride is a pyridinium salt that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring and a cyano group at the third position of the pyridine ring. The chloride ion serves as the counterion to balance the charge of the pyridinium cation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyanopyridinium chloride can be synthesized through a multi-step process involving the reaction of benzyl chloride with 3-cyanopyridine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general steps are as follows:
- Dissolve 3-cyanopyridine in an appropriate solvent, such as ethanol.
- Add benzyl chloride to the solution.
- Introduce a base, such as sodium hydroxide, to the reaction mixture.
- Heat the mixture under reflux conditions for several hours.
- After completion, cool the reaction mixture and filter the precipitated this compound.
- Purify the product through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
Análisis De Reacciones Químicas
1-Benzyl-3-cyanopyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming 1-benzyl-3-aminopyridinium chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of benzyl alcohol and 3-cyanopyridine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 1-Benzyl-3-aminopyridinium chloride.
Substitution: Substituted pyridinium salts.
Hydrolysis: Benzyl alcohol and 3-cyanopyridine.
Aplicaciones Científicas De Investigación
1-Benzyl-3-cyanopyridinium chloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3-cyanopyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The cyano group and pyridinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-Benzyl-3-cyanopyridinium chloride can be compared with other pyridinium salts, such as:
1-Benzyl-3-carbamoylpyridinium chloride: Similar structure but with a carbamoyl group instead of a cyano group.
1-Benzyl-4-cyanopyridinium chloride: Similar structure but with the cyano group at the fourth position.
1-Benzyl-3-hydroxypyridinium chloride: Similar structure but with a hydroxyl group instead of a cyano group.
Uniqueness: this compound is unique due to the presence of the cyano group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
14535-08-1 |
|---|---|
Fórmula molecular |
C13H11ClN2 |
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
1-benzylpyridin-1-ium-3-carbonitrile;chloride |
InChI |
InChI=1S/C13H11N2.ClH/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;/h1-8,11H,10H2;1H/q+1;/p-1 |
Clave InChI |
FCWNDFCUHFLPLJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


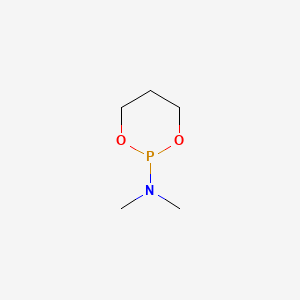

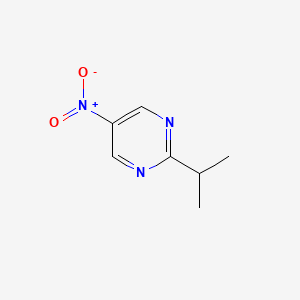



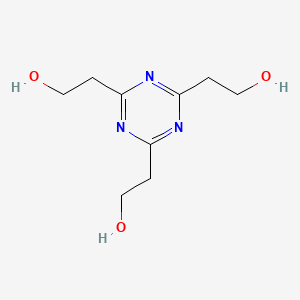
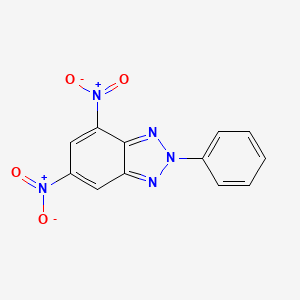

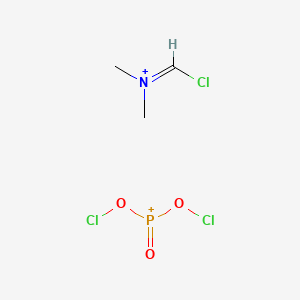
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

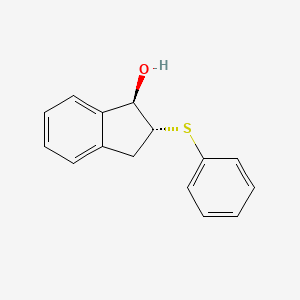
![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
